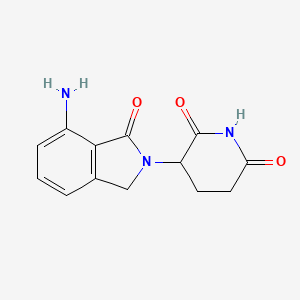![molecular formula C11H17BrN2O2 B6145501 tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate CAS No. 881678-16-6](/img/new.no-structure.jpg)
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates This compound features a tert-butyl group, a brominated pyrrole ring, and a methylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-1H-pyrrole.
Formation of Carbamate: The brominated pyrrole is then reacted with tert-butyl chloroformate and N-methylamine under basic conditions to form the desired carbamate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrrole ring or the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrrole derivatives.
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Hydrolysis: Corresponding amine and alcohol.
科学的研究の応用
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]-N-methylcarbamate
- tert-butyl N-[(5-chloro-1H-pyrrol-3-yl)methyl]-N-methylcarbamate
- tert-butyl N-[(5-bromo-1H-pyrrol-2-yl)methyl]-N-methylcarbamate
Uniqueness
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is unique due to the specific positioning of the bromine atom on the pyrrole ring and the presence of the tert-butyl and methylcarbamate groups
特性
CAS番号 |
881678-16-6 |
|---|---|
分子式 |
C11H17BrN2O2 |
分子量 |
289.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



